2-Methyl-2H-1,3-benzodioxole-4,7-diamine
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Overview
Description
2-Methyl-2H-1,3-benzodioxole-4,7-diamine is an organic compound with a unique structure that includes a benzodioxole ring substituted with a methyl group and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,3-benzodioxole-4,7-diamine typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-1,3-benzodioxole-4,7-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted benzodioxole derivatives.
Scientific Research Applications
2-Methyl-2H-1,3-benzodioxole-4,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism by which 2-Methyl-2H-1,3-benzodioxole-4,7-diamine exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the methyl and amine groups.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A derivative with methoxy groups instead of amine groups.
Benzothiazole derivatives: Compounds with a similar benzene ring structure but containing sulfur and nitrogen atoms
Uniqueness
2-Methyl-2H-1,3-benzodioxole-4,7-diamine is unique due to the presence of both methyl and amine groups on the benzodioxole ring. This unique substitution pattern gives the compound distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
705928-33-2 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-1,3-benzodioxole-4,7-diamine |
InChI |
InChI=1S/C8H10N2O2/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-4H,9-10H2,1H3 |
InChI Key |
PFCZROSDSGNFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2=C(C=CC(=C2O1)N)N |
Origin of Product |
United States |
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